trans-2,3-Divinyloxirane

Description

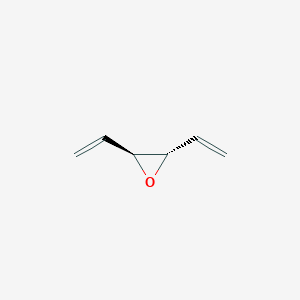

Structure

2D Structure

3D Structure

Properties

CAS No. |

13051-61-1 |

|---|---|

Molecular Formula |

C6H8O |

Molecular Weight |

96.13 g/mol |

IUPAC Name |

(2R,3R)-2,3-bis(ethenyl)oxirane |

InChI |

InChI=1S/C6H8O/c1-3-5-6(4-2)7-5/h3-6H,1-2H2/t5-,6-/m1/s1 |

InChI Key |

WVLXAFYCRVAZSM-PHDIDXHHSA-N |

SMILES |

C=CC1C(O1)C=C |

Isomeric SMILES |

C=C[C@@H]1[C@H](O1)C=C |

Canonical SMILES |

C=CC1C(O1)C=C |

Other CAS No. |

13051-61-1 |

Synonyms |

trans-2,3-divinyloxirane |

Origin of Product |

United States |

Synthetic Methodologies for Trans 2,3 Divinyloxirane

Chiral Synthesis Approaches

The generation of enantiomerically pure trans-2,3-divinyloxirane is crucial for its application in asymmetric synthesis. The primary strategies to achieve this involve direct asymmetric synthesis or the separation of enantiomers from a racemic mixture.

Asymmetric Epoxidation Strategies

Asymmetric epoxidation of the corresponding prochiral diene, (E)-1,5-hexadiene, represents a direct approach to enantiopure this compound. Several established methods for asymmetric epoxidation are applicable, with the Sharpless-Katsuki epoxidation being particularly relevant for allylic alcohols.

A notable example of a related transformation is the Sharpless asymmetric epoxidation of divinyl carbinol, an achiral starting material with two prochiral, enantiotopic vinyl groups. This reaction demonstrates the principle of desymmetrization, where the chiral catalyst induces facial selectivity, leading to a single major enantiomer of the monoepoxide. Initially, a moderate enantiomeric excess (ee) is observed, but this is significantly enhanced by a subsequent in situ kinetic resolution, ultimately affording an enantiopure product (>99.9% ee). In this process, the undesired, minor enantiomer undergoes a second epoxidation at a faster rate, effectively removing it from the mixture, while the desired enantiomer is enriched. This "matched" and "mismatched" reactivity is a key feature of the Sharpless epoxidation system.

The success of this desymmetrization and kinetic resolution on a closely related substrate suggests its potential applicability to other divinyl systems, providing a pathway to enantiopure vinyl epoxides. The Sharpless epoxidation protocol typically utilizes a catalytic system composed of titanium tetraisopropoxide and a chiral diethyl tartrate (DET) ligand, with tert-butyl hydroperoxide (TBHP) as the oxidant. The choice of the tartrate enantiomer dictates the stereochemical outcome of the epoxidation.

| Catalyst System | Substrate | Key Feature | Reported Enantiomeric Excess (ee) |

| Ti(OiPr)4 / (+)-DET | Divinyl carbinol | Desymmetrization and in situ kinetic resolution | >99.9% |

| Ti(OiPr)4 / (-)-DET | Divinyl carbinol | Access to the opposite enantiomer | >99.9% |

Table 1: Asymmetric Epoxidation of a Divinyl Substrate via Sharpless-Katsuki Epoxidation.

Resolution Techniques for Enantiopure this compound

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture by exploiting their different reaction rates with a chiral catalyst or reagent. This results in an enantioenriched sample of the less reactive enantiomer and a product derived from the more reactive enantiomer.

Hydrolytic Kinetic Resolution (HKR): The hydrolytic kinetic resolution (HKR) of terminal epoxides, developed by Jacobsen and co-workers, is a highly effective method for obtaining enantiopriched epoxides and 1,2-diols. This methodology employs a chiral (salen)Co(III) complex as the catalyst and water as the nucleophile. The reaction is often praised for its practical advantages, including the use of an inexpensive and environmentally benign reagent (water) and the high enantioselectivities achieved for a broad range of substrates. For many terminal epoxides, both the unreacted epoxide and the resulting 1,2-diol can be obtained with excellent enantiomeric excess.

Enzymatic Kinetic Resolution: Lipases are commonly employed enzymes for the kinetic resolution of racemic alcohols and their corresponding esters. In the context of resolving a racemic mixture of this compound, a potential strategy involves the enantioselective hydrolysis of a corresponding diacetate derivative or the enantioselective acetylation of the corresponding diol. For instance, lipase-catalyzed kinetic resolution has been successfully applied to trans- and cis-2-azidocycloalkanols, demonstrating the utility of this approach for resolving cyclic amino alcohols, which are structurally related to the diol precursor of this compound.

Stereoselective Reaction Pathways for this compound Generation

Stereoselective pathways to this compound often involve the conversion of a precursor that already contains the desired stereochemical information.

One such approach is the diastereoselective epoxidation of a chiral diene alcohol. The stereochemistry of the existing chiral center can direct the epoxidation of the double bonds, leading to a specific diastereomer of the resulting epoxy alcohol. For example, the epoxidation of allylic diols derived from Baylis-Hillman adducts has been shown to proceed with high diastereoselectivity, where the formation of an intramolecular hydrogen bond is believed to control the stereochemical outcome. This highlights the potential for substrate-controlled diastereoselective epoxidation in the synthesis of complex molecules.

Another strategy involves the synthesis of a trans-1,2-diol with the appropriate stereochemistry, which can then be converted to the corresponding epoxide. The asymmetric 1,4-dihydroxylation of 1,3-dienes, for instance, can provide chiral 2-buten-1,4-diols. These diols can then be subjected to cyclization reactions to form the desired trans-epoxide.

In Situ Generation of Reactive this compound Intermediates

In some synthetic applications, this compound is not isolated but is generated in situ as a reactive intermediate that undergoes a subsequent transformation in a tandem reaction sequence. This approach can be advantageous as it avoids the handling of potentially unstable intermediates.

A notable example is the use of tandem reactions to generate functionalized epoxy alcohols. In these sequences, a catalytic system can have a dual role, first promoting an asymmetric addition to create an allylic alkoxide, which then directs a subsequent diastereoselective epoxidation. While not directly forming this compound, this demonstrates the principle of generating reactive epoxy alcohol intermediates in a controlled manner. Such tandem processes streamline synthetic routes by combining multiple transformations in a single pot.

Retrosynthetic Analysis of this compound and its Derivatives

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical disconnections.

For this compound, a primary retrosynthetic disconnection is across the two C-O bonds of the oxirane ring. This leads back to a 1,2-diol precursor, specifically a trans-1,2-divinylethane-1,2-diol. This diol, in turn, can be envisioned as arising from the coupling of two vinyl units to a two-carbon core.

A key disconnection for the diol precursor is the C-C bond between the two hydroxyl-bearing carbons. This suggests a synthetic route starting from a two-carbon electrophile and two equivalents of a vinyl nucleophile, such as vinylmagnesium bromide or vinyllithium.

Alternatively, the epoxide functionality can be traced back to an alkene precursor, in this case, (E)-1,5-hexadiene. This leads to a synthesis strategy based on the stereoselective epoxidation of the diene.

Considering a chiral synthesis, the retrosynthetic analysis would incorporate steps that introduce chirality. For example, the chiral trans-diol could be obtained through an asymmetric dihydroxylation of a diene or through the resolution of a racemic diol. Similarly, the direct formation of the chiral epoxide from the diene points towards an asymmetric epoxidation strategy.

The synthesis of derivatives, such as the vinyl-functionalized 1,2-oxaphospholane (B8521427) 2-oxides, can also be analyzed retrosynthetically. A disconnection of the heterocyclic ring could lead back to a vinyloxirane and a phosphene source.

Mechanistic Investigations of Trans 2,3 Divinyloxirane Transformations

Thermal Rearrangements and Isomerizations

Thermal activation of trans-2,3-divinyloxirane initiates a cascade of rearrangements and isomerizations, each with its own distinct mechanistic features. Understanding these processes is crucial for controlling the outcome of reactions involving this versatile compound.

The isomerization between the trans and cis forms of 2,3-divinyloxirane is a thermally governed process. Kinetic studies are essential in determining the rate at which this transformation occurs and the energy barriers that must be overcome. Thermodynamic analysis, on the other hand, provides information on the relative stabilities of the two isomers and the position of the equilibrium between them.

While specific kinetic data for the trans-cis isomerization of 2,3-divinyloxirane is not extensively detailed in the provided search results, the principles of such isomerizations are well-established. Generally, such processes can be influenced by factors like the solvent environment. For instance, studies on other systems have shown that the transition from a cis to a trans isomer can be thermodynamically favored, and the rate of this conversion can be measured at different temperatures to determine activation energies using the Arrhenius and Eyring equations. The mechanism of isomerization can proceed through different pathways, such as rotation around a bond, which may involve the formation of a dipolar transition state.

Table 1: Conceptual Kinetic and Thermodynamic Parameters for Isomerization This table is illustrative and based on general principles of cis-trans isomerization.

| Parameter | Description |

|---|---|

| Rate Constant (k) | A measure of the reaction speed. |

| Activation Energy (Ea) | The minimum energy required to initiate the isomerization. |

| Enthalpy of Activation (ΔH‡) | The change in enthalpy in forming the transition state. |

| Entropy of Activation (ΔS‡) | The change in entropy in forming the transition state. |

| Gibbs Free Energy of Activation (ΔG‡) | The energy barrier for the reaction, combining enthalpy and entropy effects. |

| Equilibrium Constant (Keq) | The ratio of cis to trans isomers at equilibrium, indicating relative stability. |

When this compound is in a chiral, enantiomerically pure form, it can undergo racemization, a process where it converts into an equal mixture of both enantiomers, resulting in a loss of optical activity. The pathways for this racemization are of significant interest in stereochemistry.

The gas-phase reactions of (+)-trans-2,3-divinyloxirane have been a subject of kinetic studies, suggesting that the molecule's chirality and its transformations are intricately linked. While the specific mechanisms of racemization are not fully elucidated in the provided results, they are likely to involve intermediates or transition states that are achiral or rapidly interconverting between enantiomeric forms.

Electrocyclic reactions are a class of pericyclic reactions that involve the formation of a σ-bond between the ends of a conjugated π-system, leading to the formation of a cyclic compound, or the reverse ring-opening process. These reactions are characterized by their high degree of stereospecificity, which can be predicted by the Woodward-Hoffmann rules based on the symmetry of the molecular orbitals involved.

In the context of oxirane isomerizations, electrocyclic processes can play a crucial role. For instance, the ring-opening of an oxirane can proceed through either a conrotatory or disrotatory motion of the substituent groups. The specific pathway taken depends on whether the reaction is induced by heat (thermal conditions) or light (photochemical conditions). Computational studies, such as those using density functional theory (DFT), have been employed to investigate the potential energy surfaces for these different pathways in substituted oxiranes. These theoretical approaches help to understand the energetic favorability of different electrocyclic routes and how substituents on the oxirane ring can influence the reaction mechanism.

Cope Rearrangement of 2,3-Divinyloxiranes to Dihydrooxepines

A particularly important thermal rearrangement of 2,3-divinyloxiranes is the Cope rearrangement, a-sigmatropic shift that leads to the formation of 4,5-dihydrooxepines. This reaction is notable as it involves the cleavage of a carbon-carbon bond within the epoxide ring, a relatively rare event. The resulting dihydrooxepine derivatives are valuable intermediates in organic synthesis.

The Cope rearrangement is a concerted reaction that proceeds through a cyclic transition state. The geometry and energetics of this transition state are critical in determining the reaction's feasibility and stereochemical outcome. For cis-2,3-divinyloxirane (B82470) and related compounds, computational studies using DFT have shown that the rearrangement proceeds through an endo-boatlike, aromatic transition structure.

The aromaticity of the transition state can be evaluated by calculating nucleus-independent chemical shifts (NICS), with values typical of highly aromatic transition states being observed for thermally allowed pericyclic reactions. The activation barriers for the Cope rearrangement of various divinyl-substituted three-membered rings have been predicted to increase in the order of cyclopropane (B1198618) < aziridine (B145994) < oxirane < phosphirane < thiirane, which correlates with the decreasing ring strain of the starting materials.

Table 2: Calculated Activation Barriers and Exothermicities for Cope Rearrangements Data from DFT studies on cis-1,2-divinylcyclopropane and its heteroanalogs.

| Reactant | Activation Barrier (kcal/mol) | Exothermicity (kcal/mol) |

|---|---|---|

| cis-1,2-Divinylcyclopropane (1C) | Lowest | Intermediate |

| cis-2,3-Divinylaziridine (1N) | Low | Highest |

| cis-2,3-Divinyloxirane (1O) | Intermediate | High |

| cis-2,3-Divinylphosphirane (1P) | High | Low |

| cis-2,3-Divinylthiirane (1S) | Highest | Lowest |

The Cope rearrangement of 2,3-divinyloxiranes has been explored for its synthetic potential, with a focus on the scope of substrates that can undergo this transformation and the ability to control the stereochemistry of the resulting products. The stereochemistry of the starting divinyloxirane directly influences the stereochemistry of the dihydrooxepine product due to the concerted and stereospecific nature of the Cope rearrangement.

By employing strategies such as asymmetric allylic alkylation, it is possible to synthesize enantioenriched divinyloxiranes, which then undergo enantiospecific Cope rearrangements to yield highly enantioenriched heterocyclic products. This approach allows for the construction of complex molecules with multiple contiguous stereocenters. Furthermore, the development of catalytic methods to form the reactive 2,3-divinyloxirane in situ with high regio- and stereocontrol has expanded the utility of this rearrangement.

Role of Carbonyl Ylide Intermediates

The intermediacy of a carbonyl ylide is fundamental to understanding the thermal chemistry of this compound. This 1,3-dipolar species is formed through the cleavage of a bond within the oxirane ring and serves as the pivot point for both stereochemical changes and structural rearrangements.

The primary mechanism for the formation of a carbonyl ylide from this compound is a thermally induced electrocyclic ring-opening. This process involves the cleavage of the carbon-oxygen bond of the epoxide ring. Kinetic studies of the gas-phase reactions of optically active (+)-trans-2,3-divinyloxirane have demonstrated that this ring-opening is the foundational step leading to racemization. The racemization occurs because the planar, achiral carbonyl ylide intermediate can re-close to form either enantiomer of the starting oxirane with equal probability.

The formation of the carbonyl ylide is understood to be a reversible process. The vinyl groups attached to the oxirane ring play a crucial role in stabilizing the resulting 1,3-dipole through resonance, thereby lowering the activation energy required for the ring-opening compared to non-conjugated epoxides.

Kinetic data for the thermal racemization of (+)-trans-2,3-divinyloxirane, which proceeds through the carbonyl ylide intermediate, have been determined experimentally. These parameters provide quantitative insight into the energetics of the ylide's formation.

| Parameter | Value |

|---|---|

| Log(A) (s⁻¹) | 11.3 ± 0.5 |

| Activation Energy (Ea) (kcal/mol) | 30.1 ± 0.4 |

Once formed, the carbonyl ylide intermediate derived from this compound is not static. It can undergo several transformations, including re-closure to the oxirane, isomerization, and intramolecular cyclization. The process of racemization is a direct consequence of the ylide's ability to re-close.

Beyond simple re-closure, the carbonyl ylide can isomerize about its carbon-oxygen bond. This isomerization leads to a different geometric form of the ylide, which can then undergo a subsequent electrocyclic reaction. A key reaction pathway is the intramolecular, five-centered disrotatory ring closure of an isomerized ylide. This specific pathway results in the formation of 2-vinyl-2,3-dihydrofuran, a major rearrangement product. This transformation from the oxirane to the dihydrofuran is competitive with the racemization process, although it proceeds at a slower rate.

Carbonyl ylides are classic 1,3-dipoles and are known to readily participate in 1,3-dipolar cycloaddition reactions with a wide variety of dipolarophiles. nsc.ru Although specific intermolecular trapping experiments involving the ylide generated from this compound are not extensively detailed in the literature, its reactivity can be inferred from the well-established behavior of other carbonyl ylides. nih.gov

These reactive intermediates can be "trapped" by electron-deficient alkenes and alkynes, such as dimethyl acetylenedicarboxylate (B1228247) or fumaronitrile, to form five-membered heterocyclic rings. nsc.ru Such cycloaddition reactions provide a powerful synthetic tool for constructing complex molecular architectures. The efficiency of the trapping depends on the concentration and reactivity of the chosen dipolarophile, as the trapping reaction must compete with the other available pathways for the ylide, such as re-closure and intramolecular rearrangement.

Ring-Opening Reaction Pathways

The initiation of any transformation of this compound requires the opening of the strained three-membered ring. The specific bond that cleaves dictates the nature of the resulting intermediate and the subsequent products.

In the context of the thermal rearrangement of this compound, the dominant and mechanistically accepted pathway proceeds via cleavage of a carbon-oxygen bond. A pathway involving the cleavage of the carbon-carbon bond of the oxirane ring is not the proposed or observed mechanism for these thermal reactions.

The preference for C-O bond cleavage is rooted in the stability of the resulting intermediate. C-O bond scission leads directly to the formation of the resonance-stabilized carbonyl ylide intermediate, which is a key species that successfully accounts for the observed racemization and rearrangement products. In contrast, cleavage of the C-C bond would generate a less stable diradical species. While C-C bond activation is a known process in other strained ring systems, often mediated by transition metals, it is not the favored pathway in the unimolecular thermal reactions of divinyloxirane.

The cleavage of a carbon-oxygen bond is the foundational step in the thermal chemistry of this compound. This process directly generates the carbonyl ylide intermediate that is central to its subsequent transformations. The reaction is an electrocyclic process governed by orbital symmetry rules. Kinetic evidence strongly supports this C-O bond cleavage as the rate-determining step for both the racemization of the oxirane and its rearrangement to 2-vinyl-2,3-dihydrofuran. The presence of two vinyl groups significantly facilitates this cleavage by stabilizing the resulting dipolar intermediate through conjugation, making divinyloxirane more reactive towards thermal rearrangement than its saturated analogs.

Nucleophilic Ring Opening Selectivity

The nucleophilic ring-opening of epoxides is a fundamental reaction in organic synthesis, providing a versatile method for the preparation of 1,2-difunctionalized compounds. In the case of unsymmetrical trans-2,3-disubstituted epoxides, such as this compound, the regioselectivity of the nucleophilic attack is a critical aspect. The reaction proceeds via an SN2 mechanism, and the site of attack is governed by a combination of steric and electronic factors.

In the absence of a catalyst, nucleophilic attack on an unsymmetrical epoxide generally occurs at the less sterically hindered carbon atom. For this compound, both carbons of the oxirane ring are secondary and are attached to a vinyl group. The steric environments of the two carbons are therefore very similar, which can lead to a mixture of products. However, the electronic influence of the vinyl groups, which can stabilize an adjacent positive charge through resonance, can play a significant role, particularly in acid-catalyzed ring-opening reactions where the transition state has some carbocationic character.

Recent studies on other unsymmetrical trans-2,3-disubstituted epoxides have demonstrated that the regioselectivity of nucleophilic ring-opening can be effectively controlled by the use of catalysts. For instance, cationic aluminum salen catalysts have been shown to direct the nucleophilic attack of amines to one of the epoxide carbons with high selectivity. This catalyst-controlled regioselectivity is achieved through the specific coordination of the catalyst to the epoxide oxygen, which in turn influences the electronic properties of the epoxide carbons and directs the incoming nucleophile.

While specific experimental data on the nucleophilic ring-opening of this compound is not extensively documented in the reviewed literature, the principles derived from analogous systems can be applied. The vinyl groups are expected to have a significant electronic influence. In acid-catalyzed reactions, protonation of the epoxide oxygen would lead to a transition state with developing positive charge on the carbon atoms. The vinyl groups can stabilize this positive charge through conjugation, thus favoring nucleophilic attack at these positions.

The table below outlines the expected products from the nucleophilic ring-opening of this compound under different conditions, based on general principles of epoxide chemistry.

| Nucleophile (Nu-) | Reaction Conditions | Major Product(s) | Minor Product(s) | Rationale for Selectivity |

| R-NH2 | Neutral or Basic | Mixture of 1,2- and 2,1-amino alcohols | Under neutral or basic conditions, steric factors are dominant. Given the similar steric environment of the two carbons, a mixture of products is expected. | |

| R-OH | Acidic (H+) | Mixture of 1,2- and 2,1-diols | In acid-catalyzed reactions, the transition state has carbocationic character. The vinyl groups can stabilize the positive charge on the adjacent carbon, but since both carbons have a vinyl group, a mixture is still likely. The selectivity may be influenced by the specific acid catalyst used. | |

| R-MgBr (Grignard) | Anhydrous Ether | Mixture of 1,2- and 2,1-alcohols | Grignard reagents typically attack the less substituted carbon. As with other nucleophiles, the similar substitution pattern could lead to a mixture of regioisomers. | |

| LiAlH4 | Anhydrous Ether | Mixture of corresponding diols | Hydride reduction of epoxides generally occurs at the less substituted carbon. For this compound, this would likely result in a mixture of isomeric diols. |

Diradical and Zwitterion Intermediates in Rearrangement Pathways

The thermal rearrangement of this compound is expected to proceed via a-sigmatropic rearrangement, analogous to the well-studied Cope rearrangement of 1,5-dienes. This pericyclic reaction involves the reorganization of six electrons and is thermally allowed. The nature of the intermediates or transition states in this process is a subject of significant mechanistic interest. While the Cope rearrangement is generally considered a concerted process, the involvement of non-concerted pathways involving diradical or zwitterionic intermediates has been proposed for certain substrates.

Computational studies, specifically Density Functional Theory (DFT) calculations, on the closely related cis-2,3-divinyloxirane have provided valuable insights into the rearrangement pathway. These studies indicate that the rearrangement proceeds through a concerted, aromatic, boat-like transition state. The aromaticity of the transition state provides a low-energy pathway for the rearrangement.

The potential for a diradical intermediate arises from the homolytic cleavage of the C-C bond of the oxirane ring. This would generate a diradical species that could then cyclize to form the rearranged product. While a true diradical intermediate is a discrete species with a finite lifetime, some concerted reactions can proceed through a transition state with significant diradical character. For the divinyloxirane system, the stability of the resulting allylic radicals could make a diradical pathway more accessible compared to systems without such stabilizing groups.

A zwitterionic intermediate would be formed by the heterolytic cleavage of a C-O bond in the oxirane ring, leading to a species with both a positive and a negative charge. The formation of a zwitterionic intermediate would be favored by polar solvents and substituents that can stabilize the resulting charges. However, for the non-polar this compound, a zwitterionic pathway is considered less likely compared to the concerted or diradical pathways.

The table below summarizes the key characteristics of the potential intermediates in the rearrangement of this compound.

| Intermediate Type | Proposed Formation | Key Characteristics | Evidence/Likelihood |

| Concerted Transition State | Simultaneous bond breaking and bond making | Aromatic, boat-like geometry; pericyclic reaction. | Supported by DFT calculations on the cis-isomer. Generally accepted mechanism for the Cope rearrangement. |

| Diradical Intermediate | Homolytic cleavage of the oxirane C-C bond | Two unpaired electrons; stabilized by adjacent vinyl groups. | Possible for systems with substituents that stabilize radicals. The transition state may have significant diradical character. |

| Zwitterionic Intermediate | Heterolytic cleavage of a C-O bond | Separation of positive and negative charges. | Less likely for this non-polar substrate in the absence of highly stabilizing substituents or a polar solvent. |

Computational and Theoretical Chemistry Studies of Trans 2,3 Divinyloxirane

Density Functional Theory (DFT) Applications in Mechanistic Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely applied to elucidate reaction mechanisms by calculating the properties of stationary points—reactants, products, intermediates, and transition states—along a reaction coordinate.

A fundamental application of DFT in mechanistic studies is the geometry optimization of all species involved in a chemical transformation. This process mathematically locates the lowest energy arrangement of atoms for a given molecule (a minimum) or the optimal structure of a transition state (a first-order saddle point). For reactions involving trans-2,3-divinyloxirane, DFT methods, such as the B3LYP functional with a basis set like 6-31G*, are employed to compute the precise bond lengths, bond angles, and dihedral angles of the ground state reactant.

Furthermore, these calculations are crucial for identifying the structures of high-energy intermediates, such as diradicals, which may form during the non-concerted thermal rearrangement of the trans isomer. The optimization of transition state geometries provides a structural map of the reaction's highest energy point, offering critical clues about the bond-breaking and bond-forming processes that define the reaction mechanism.

Once the geometries of all stationary points are optimized, DFT is used to calculate their relative energies, allowing for the construction of an energetic profile, or reaction coordinate diagram. This profile maps the energy of the system as it progresses from reactants to products. The key parameters derived from this map are the activation energy (ΔE‡), which is the energy difference between the reactant and the transition state, and the reaction energy (ΔE_rxn_), the energy difference between the reactant and the product.

Kinetic Isotope Effect (KIE) Studies for Mechanistic Validation

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms, particularly for determining the extent of bond breaking or forming at the rate-determining transition state. wikipedia.org A KIE is measured by comparing the reaction rates of a molecule and its isotopically substituted analogue (e.g., replacing hydrogen with deuterium). While specific KIE studies on this compound are not prominent in the literature, this technique remains highly relevant for validating proposed mechanisms.

For instance, a computational KIE study could distinguish between a concerted and a stepwise, diradical-mediated rearrangement. By calculating the vibrational frequencies of the relevant atoms in both the ground state and the transition state for both isotopologues, theoretical KIEs can be predicted. A significant primary KIE would be expected if a C-H bond is broken in the rate-determining step, whereas secondary KIEs can provide information about changes in hybridization or steric environment at the transition state. wikipedia.org Such theoretical validation is crucial for confirming the multi-step, high-energy pathways hypothesized for this compound.

Analysis of Electronic Structure and Bonding in this compound

Understanding the electronic structure and bonding of this compound is key to explaining its reactivity. The molecule contains a strained three-membered oxirane ring, which significantly influences its chemical behavior. The carbon-carbon bond of the epoxide is activated towards cleavage due to this inherent ring strain. Additionally, the two vinyl groups introduce π-systems that can interact with the epoxide ring and participate in rearrangements.

DFT calculations can provide detailed information on the molecule's frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis. This analysis reveals the distribution of electron density, identifies nucleophilic and electrophilic sites, and quantifies the nature of the chemical bonds. For the rearrangement of divinyloxiranes, electronic structure analysis of the transition state is particularly insightful. For example, in the related concerted Cope rearrangement of the cis isomer, Nucleus-Independent Chemical Shift (NICS) calculations have been used to demonstrate the aromatic character of the boat-like transition state, a feature that stabilizes the structure and facilitates the reaction. nih.gov

Comparative Computational Studies with Related Heterocycles (e.g., divinylcyclopropane, divinylaziridine, divinylthiirane)

Comparing the behavior of this compound with analogous three-membered heterocycles provides valuable insights into the role the heteroatom plays in modulating reactivity. A comprehensive DFT study at the B3LYP/6-31G* level investigated the Cope rearrangement for a series of cis-divinylheterocycles, and the trends observed are instructive for understanding the broader class of these compounds. nih.govresearchgate.net

The study revealed a clear correlation between the activation barrier for the rearrangement and the ring strain of the parent heterocycle. As the ring strain decreases, the activation energy for the wikipedia.orgwikipedia.org-sigmatropic rearrangement increases. This trend is attributed to the fact that the release of ring strain is a major driving force for the reaction.

The calculated activation barriers (ΔE‡) and reaction exothermicities (ΔE_rxn_) for the concerted Cope rearrangement of cis-isomers are summarized below.

| Reactant (cis-isomer) | Parent Heterocycle | Activation Barrier (ΔE‡, kcal/mol) | Reaction Exothermicity (ΔE_rxn_, kcal/mol) |

|---|---|---|---|

| cis-1,2-Divinylcyclopropane | Cyclopropane (B1198618) | 15.8 | -21.7 |

| cis-2,3-Divinylaziridine | Aziridine (B145994) | 21.0 | -27.1 |

| cis-2,3-Divinyloxirane (B82470) | Oxirane | 22.8 | -23.7 |

| cis-2,3-Divinylthiirane | Thiirane | 29.2 | -12.8 |

Data sourced from a comparative DFT study on cis-divinylheterocycles. nih.govresearchgate.net

The data shows that the activation barrier increases in the order: divinylcyclopropane < divinylaziridine < divinyloxirane < divinylthiirane. nih.gov This trend aligns with the decreasing ring strain of the parent compounds (cyclopropane > aziridine > oxirane > thiirane). researchgate.net Although this study focuses on the stereochemically favored cis isomers, the fundamental principle—that the heteroatom significantly modulates the ring strain and, consequently, the energy required for rearrangement—is a critical concept that also applies to understanding the reactivity of this compound and its related analogues.

Advanced Spectroscopic Analysis for Mechanistic and Structural Elucidation

Application of Time-Resolved Spectroscopy for Transient Intermediate Detection

Time-resolved spectroscopy is a powerful tool for observing the dynamics of chemical reactions on extremely short timescales. Techniques like femtosecond transient absorption spectroscopy allow for the detection and characterization of short-lived intermediates that are crucial to understanding reaction mechanisms but are invisible to conventional spectroscopic methods.

In the context of trans-2,3-divinyloxirane, its rearrangement, particularly the Cope rearrangement to 4,5-dihydrooxepine, is predicted to proceed through a high-energy transition state or a very short-lived intermediate. While direct experimental detection of the transient species for this compound is not extensively documented, the principles of time-resolved spectroscopy offer a clear path for such investigations. By using an ultrafast laser pulse to initiate the reaction (e.g., through photoexcitation) and a second probe pulse to record the absorption spectrum at picosecond or femtosecond intervals, researchers can map the spectral evolution of the system.

Hypothetical Application to this compound Rearrangement:

| Time Delay (fs) | Observed Species | Spectroscopic Signature | Interpretation |

| 0 | This compound (excited state) | Initial absorption corresponding to the photoexcited reactant. | The molecule has absorbed the pump pulse energy. |

| 50 - 200 | Boat-like diradical intermediate | Broad, transient absorption in the visible region, distinct from reactant and product. | Formation of a short-lived, high-energy intermediate as the oxirane ring cleaves and the libretexts.orglibretexts.org-sigmatropic rearrangement begins. |

| > 500 | 4,5-Dihydrooxepine (vibrationally hot) | Appearance of absorption features characteristic of the dihydrooxepine product, possibly broadened or shifted due to excess vibrational energy. | The intermediate has converted to the product, which is initially in a vibrationally excited state. |

| > 1000 (ps) | 4,5-Dihydrooxepine (relaxed) | Sharp, stable absorption spectrum of the final product. | The product has relaxed to its ground vibrational state. |

This table is a hypothetical representation of expected results from a time-resolved spectroscopy experiment on this compound, illustrating the potential of the technique.

This approach would provide critical data on the lifetime of the intermediate and the timescale of the bond-breaking and bond-forming events, offering a detailed "movie" of the reaction as it occurs.

Isotope Labeling Coupled with Spectroscopic Techniques for Pathway Determination

Isotope labeling is a classic and definitive method for elucidating reaction mechanisms. By replacing specific atoms in a molecule with their heavier isotopes (e.g., ¹³C for ¹²C, or ²H for ¹H), one can trace the fate of these atoms throughout a chemical transformation. When combined with spectroscopic techniques like NMR or mass spectrometry, this method provides unambiguous evidence of bond formations and cleavages.

For the rearrangement of this compound, isotope labeling can be used to verify the concerted nature of the Cope rearrangement. For instance, selectively labeling one of the vinyl carbons with ¹³C would allow for its position to be tracked in the 4,5-dihydrooxepine product.

Example of an Isotope Labeling Strategy:

Consider this compound labeled with ¹³C at one of the terminal vinyl carbons (C*).

Reactant: trans-2,3-Divinyl(¹³C)oxirane

Expected Product (via Cope Rearrangement): 3-(¹³C)-4,5-Dihydrooxepine

The position of the ¹³C label in the product can be unequivocally identified using ¹³C NMR spectroscopy. The observation of the label at the C3 position of the dihydrooxepine ring would provide strong evidence for the libretexts.orglibretexts.org-sigmatropic shift mechanism. The progress of such a reaction could be monitored by observing the disappearance of the reactant's ¹³C NMR signal and the appearance of the product's signal.

The "isotopic perturbation of equilibrium" method in NMR can also be applied. If a reaction involves a symmetric intermediate, isotopic substitution can break this symmetry, leading to observable changes in the NMR spectrum, which can help to confirm or rule out certain pathways. While no specific studies on this compound using this method are available, it remains a powerful tool for mechanistic organic chemistry.

Advanced Nuclear Magnetic Resonance (NMR) Studies for Conformational and Stereochemical Analysis

Advanced NMR techniques are indispensable for the detailed structural analysis of molecules in solution, providing information on connectivity, conformation, and stereochemistry. For this compound and its products, techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY), analysis of coupling constants, and computational NMR predictions are highly valuable.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY experiments detect through-space interactions between protons that are close to each other (typically < 5 Å). This is crucial for determining the relative stereochemistry and preferred conformations of a molecule. For this compound, NOE correlations would be expected between the oxirane protons and the adjacent vinyl protons, helping to confirm the trans configuration and providing insight into the rotational preferences of the vinyl groups.

Analysis of Coupling Constants (J-values): The magnitude of the coupling constant between two protons is dependent on the number of bonds separating them and, importantly for vicinal protons (³J), the dihedral angle between them, as described by the Karplus equation.

Oxirane Ring Protons: The coupling constant between the two protons on the oxirane ring of this compound would be expected to be relatively small (typically 2-4 Hz), consistent with a trans relationship.

Vinyl Group Protons: The coupling constants within the vinyl groups can confirm their geometry. A large coupling constant (typically 12-18 Hz) between vinylic protons indicates a trans relationship, while a smaller value (6-15 Hz) suggests a cis relationship.

Predicted ¹H NMR Data for this compound:

| Proton | Chemical Shift (ppm, predicted) | Multiplicity | Coupling Constants (Hz, predicted) |

| H-2/H-3 (Oxirane) | ~3.0 - 3.5 | ddd | J(H2,Hvinyl_a) ≈ 7-9, J(H2,Hvinyl_b) ≈ 1-2, J(H2,Hvinyl_c) ≈ 1-2 |

| H-vinyl (geminal) | ~5.2 - 5.4 | dd | J(gem) ≈ 1-2, J(cis) ≈ 10-12 |

| H-vinyl (cis) | ~5.4 - 5.6 | dd | J(cis) ≈ 10-12, J(trans) ≈ 16-18 |

| H-vinyl (trans) | ~5.8 - 6.2 | ddd | J(trans) ≈ 16-18, J(Hvinyl,H2) ≈ 7-9 |

Note: This table represents predicted values based on typical ranges for similar functional groups and is intended for illustrative purposes.

By combining these NMR techniques with computational modeling, a detailed picture of the three-dimensional structure and conformational dynamics of this compound can be constructed.

Vibrational Spectroscopy (IR, Raman) in Probing Reaction Progress and Molecular Interactions

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a "fingerprint" of a molecule based on the vibrations of its chemical bonds. These techniques are highly effective for identifying functional groups and for monitoring the progress of a reaction in real-time.

For this compound, key vibrational modes would include:

C=C stretching: A strong band in the region of 1620-1680 cm⁻¹.

Oxirane ring stretching (C-O-C): Characteristic bands, often in the 800-950 cm⁻¹ and 1250 cm⁻¹ regions.

=C-H bending: Out-of-plane bends in the 900-1000 cm⁻¹ region.

During the rearrangement to 4,5-dihydrooxepine, the vibrational spectrum would change significantly. The characteristic oxirane ring vibrations would disappear, and new bands corresponding to the C-O-C stretch of the seven-membered dihydrooxepine ring and the C=C stretch within the ring would appear.

Monitoring Reaction Progress: By using an in-situ probe (such as an attenuated total reflectance (ATR) probe for IR or a fiber-optic probe for Raman), the reaction mixture can be monitored continuously. The intensity of a characteristic peak for this compound (e.g., an oxirane ring mode) would decrease over time, while the intensity of a peak unique to the 4,5-dihydrooxepine product would increase. This allows for the determination of reaction kinetics and the optimization of reaction conditions.

Molecular Interactions: Changes in the vibrational frequencies, particularly those of bonds involved in hydrogen bonding or other intermolecular interactions, can provide insight into how the molecule interacts with its environment (e.g., solvent molecules or catalysts). For instance, coordination of a Lewis acid to the oxirane oxygen would be expected to shift the C-O-C stretching frequencies.

Mass Spectrometry for Identification of Rearrangement Products and Intermediates

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight of a compound and for deducing its structure based on its fragmentation pattern. When coupled with a separation technique like gas chromatography (GC-MS), it is a powerful tool for analyzing complex reaction mixtures.

Identification of Products: For the analysis of a reaction starting with this compound, GC-MS would be ideal. The reactant and its rearrangement product, 4,5-dihydrooxepine, are isomers, meaning they have the same molecular weight (C₆H₈O, MW ≈ 96.13 g/mol ). Therefore, they would both show a molecular ion peak (M⁺) at the same mass-to-charge ratio (m/z). However, they would likely have different retention times on a GC column, allowing for their separation.

Fragmentation Analysis: The key to distinguishing the isomers lies in their different fragmentation patterns upon ionization in the mass spectrometer.

This compound: Fragmentation might be initiated by the cleavage of the C-C bond of the strained oxirane ring or by cleavage of the bond between the ring and a vinyl group. This could lead to characteristic fragments resulting from the loss of a vinyl radical (•CH=CH₂) or a formyl radical (•CHO).

4,5-Dihydrooxepine: This less strained, seven-membered ring would exhibit a different fragmentation pathway. Common fragmentation for cyclic ethers includes ring opening followed by cleavage. A retro-Diels-Alder reaction is a plausible fragmentation pathway for this structure, which could lead to the ejection of a neutral molecule like butadiene.

By analyzing and comparing the fragmentation patterns of the peaks in the GC chromatogram with known spectra or by predicting fragmentation pathways, the identity of the products and any unreacted starting material can be confirmed. While mass spectrometry is not typically used for the direct detection of neutral, short-lived intermediates in solution, it is essential for the definitive identification of the stable products of the rearrangement.

Applications of Trans 2,3 Divinyloxirane in Complex Organic Synthesis

Building Blocks for Polyethers and Advanced Polymeric Materials

trans-2,3-Divinyloxirane serves as a valuable monomer for the synthesis of polyethers with pendant vinyl groups. These polymers are of significant interest as the vinyl functionalities can be further modified through post-polymerization reactions, allowing for the creation of advanced materials with tailored properties. The polymerization of oxiranes is typically achieved through ring-opening polymerization (ROP), which can proceed via different mechanisms depending on the initiator used.

The polymerization of divinyloxirane, like other epoxides, proceeds via Ring-Opening Polymerization (ROP), not Ring-Opening Metathesis Polymerization (ROMP), which is characteristic of cyclic olefins. The ROP of oxiranes can be initiated by cationic or anionic species.

Cationic Ring-Opening Polymerization: In this mechanism, an initiator, such as a protic acid or a Lewis acid, activates the oxirane oxygen atom. This activation facilitates the nucleophilic attack of another monomer molecule on one of the electrophilic carbon atoms of the strained ring, leading to ring opening and the formation of a propagating chain. The process continues with the sequential addition of monomer units. However, controlling cationic ROP can be challenging due to competing side reactions, such as chain transfer and the formation of cyclic oligomers.

Anionic Ring-Opening Polymerization: This pathway is initiated by a strong nucleophile, which attacks one of the carbon atoms of the oxirane ring, causing it to open and form an alkoxide. This newly formed alkoxide then acts as the propagating species, attacking subsequent monomer molecules. Anionic ROP can offer better control over molecular weight and dispersity compared to its cationic counterpart, particularly when using appropriate catalysts and reaction conditions.

The key advantage of using this compound as a monomer is the introduction of a vinyl group at each repeating unit of the resulting polyether chain. This creates a polymer backbone decorated with reactive handles. These pendant vinyl groups are preserved during the ROP process and are available for a wide array of subsequent chemical transformations, such as thiol-ene reactions, epoxidation, or hydroboration-oxidation. This versatility allows for the synthesis of highly functionalized and cross-linked polymeric materials for advanced applications.

Precursors to Functionalized Dihydrooxepines and Other Heterocyclic Systems

One of the most powerful applications of divinyloxiranes is their role as precursors to seven-membered heterocyclic systems via a thermally allowed-sigmatropic rearrangement known as the Cope rearrangement. This reaction provides a direct and often stereospecific route to functionalized 4,5-dihydrooxepines.

The rearrangement involves the cleavage of the carbon-carbon bond of the oxirane ring, a rare event for epoxides, and the simultaneous formation of a new sigma bond between the terminal carbons of the two vinyl groups. The reaction typically proceeds through a concerted, aromatic, boat-like transition state. Density Functional Theory (DFT) studies have been employed to investigate the energetics of this transformation, comparing the activation barriers of cis-2,3-divinyloxirane (B82470) with analogous three-membered rings.

| Compound | Activation Barrier (kcal/mol) | Exothermicity (kcal/mol) |

| cis-1,2-Divinylcyclopropane | 19.7 | -20.1 |

| cis-2,3-Divinylaziridine | 24.3 | -25.0 |

| cis-2,3-Divinyloxirane | 29.5 | -22.0 |

This interactive table presents theoretical data on the Cope rearrangement for various divinyl-substituted three-membered rings, highlighting the relative reactivity.

This rearrangement serves as a robust method for constructing the dihydrooxepine core, which is a structural motif found in various complex molecules.

Stereoselective Synthesis of Acyclic 1,6-Dicarbonyl Compounds via Oxirane Rearrangements

The 4,5-dihydrooxepines generated from the Cope rearrangement of divinyloxiranes are versatile intermediates that can be readily converted into acyclic structures. Specifically, the cyclic enol ether functionality of the dihydrooxepine is susceptible to hydrolysis under mild acidic conditions. This hydrolysis cleaves the seven-membered ring to furnish acyclic 1,6-dicarbonyl compounds.

A crucial aspect of this two-step sequence is the high degree of stereocontrol. The defined stereochemistry of the starting this compound is directly translated into the relative stereochemistry of two contiguous stereocenters at the C-3 and C-4 positions of the final 1,6-dicarbonyl product. This tandem rearrangement-hydrolysis strategy provides an elegant and efficient method for the stereoselective synthesis of these valuable synthetic building blocks, which are precursors to various other molecules, including six-membered rings via intramolecular aldol (B89426) condensation.

| Starting Material | Key Transformation | Intermediate | Final Product |

| This compound | -Sigmatropic Cope Rearrangement | 4,5-Dihydrooxepine | Acyclic 1,6-Dicarbonyl Compound |

| Hydrolysis |

This interactive table outlines the synthetic pathway from this compound to acyclic 1,6-dicarbonyl compounds.

Strategic Intermediates in Natural Product Synthesis

The efficiency and stereoselectivity of the divinyloxirane rearrangement cascade make it an attractive strategy in the total synthesis of complex natural products. Cascade reactions, which generate significant molecular complexity from simple precursors in a single operation, are highly valued in synthetic chemistry for their atom and step economy.

Biomimetic synthesis aims to mimic nature's strategies for constructing complex molecules, often relying on elegant and efficient cascade reactions. The rearrangement of divinyloxirane to a dihydrooxepine is a prime example of a transformation that can be incorporated into a biomimetic approach.

A notable example is found in the proposed biosynthesis of the sesquiterpene natural product occidenol (B1256296). The synthetic strategy involves the formation of a divinyloxirane intermediate, which then undergoes a Cope rearrangement to furnish the corresponding dihydrooxepine. This key step constructs the core seven-membered oxygen-containing ring of occidenol in a manner that is hypothesized to mimic the actual biosynthetic pathway in nature. This approach underscores the strategic importance of divinyloxirane rearrangements in the efficient and conceptually novel synthesis of natural products.

Applications in Total Synthesis of Complex Molecular Architectures

The structure of this compound, featuring a central epoxide with two flanking vinyl groups, presents a unique platform for constructing complex molecular frameworks. Chemists can exploit the reactivity of both the epoxide and the divinyl functionalities to forge key carbon-carbon and carbon-heteroatom bonds. The vinyl groups are amenable to a variety of transformations, including but not limited to Diels-Alder reactions, ring-closing metathesis, and various palladium-catalyzed cross-coupling reactions.

A key reaction of this substrate is the Cope rearrangement, a thermally induced mdma.chmdma.ch-sigmatropic rearrangement that transforms the divinyloxirane into a seven-membered oxepine ring. This transformation provides a powerful method for the construction of medium-sized heterocyclic rings, which are common motifs in numerous natural products.

Furthermore, the epoxide ring can be opened by a wide array of nucleophiles in a regio- and stereoselective manner. This ring-opening can be performed either before or after manipulations of the vinyl groups, adding to the synthetic flexibility of this building block. This strategy allows for the introduction of diverse functional groups and the creation of multiple stereocenters with a high degree of control. While specific total syntheses directly employing this compound are not extensively documented in readily available literature, its potential is analogous to that of similar disubstituted epoxides used in the synthesis of complex targets.

Below is a table outlining potential applications in the synthesis of complex molecular architectures, illustrating the versatility of this compound.

| Target Core Structure | Key Synthetic Transformation(s) | Intermediate Formed |

| Substituted Tetrahydrofurans | Intramolecular cyclization following epoxide opening | Functionalized diol |

| Cycloheptane Derivatives | Cope Rearrangement | Dihydrooxepine |

| Polyketide Fragments | Stepwise alkylation via epoxide opening | Chiral alcohol with extended carbon chain |

| Macrocyclic Lactones | Ring-closing metathesis of the vinyl groups | Unsaturated macrocycle |

Precursors for Chiral Auxiliaries, Ligands, and Organocatalysts

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry. Chiral auxiliaries, ligands, and organocatalysts are instrumental in achieving high levels of stereocontrol in chemical reactions. Enantiopure trans-2,3-disubstituted oxiranes are valuable precursors for these critical components of asymmetric synthesis. researchgate.net

The C2-symmetric nature of this compound makes it an attractive starting material for the synthesis of chiral ligands and auxiliaries. Nucleophilic opening of the epoxide ring can lead to the formation of chiral 1,2-diols, amino alcohols, and other functionalized 1,2-disubstituted ethanes. These motifs are prevalent in many "privileged" ligand scaffolds known to be effective in a wide range of metal-catalyzed asymmetric reactions. researchgate.net

For example, reaction with an amine can yield a chiral amino alcohol, which can be further elaborated into ligands for asymmetric hydrogenation or oxidation reactions. Similarly, the resulting diols from hydrolysis can be converted into chiral acetals or serve as the backbone for phosphine-based ligands (e.g., those analogous to DIOP or TADDOL). The vinyl groups offer additional handles for modification, allowing for the fine-tuning of the steric and electronic properties of the resulting catalyst or auxiliary to optimize reactivity and selectivity for a specific transformation.

The table below details the potential classes of chiral molecules that can be derived from this compound and their applications in asymmetric synthesis.

| Derived Chiral Molecule Class | Synthetic Approach from this compound | Application in Asymmetric Synthesis |

| Chiral Amino Alcohols | Regioselective ring-opening with amine nucleophiles | Ligands for asymmetric transfer hydrogenation; chiral auxiliaries. |

| Chiral Diols | Stereospecific hydrolysis of the epoxide | Precursors to chiral dioxolanes, phosphine (B1218219) ligands, and chiral auxiliaries. |

| Chiral Diamines | Multi-step conversion involving epoxide opening and functional group manipulation | Ligands for various metal-catalyzed reactions, including allylic alkylation. strem.com |

| Chiral Organocatalysts | Elaboration of the amino alcohol or diol backbone with catalytically active moieties (e.g., proline, thiourea) | Catalysts for aldol reactions, Michael additions, and Diels-Alder reactions. |

Future Directions and Emerging Research Avenues in Trans 2,3 Divinyloxirane Chemistry

Development of Novel Catalytic Asymmetric Transformations

A primary focus of future research will be the development of catalytic asymmetric transformations that leverage the unique structure of trans-2,3-divinyloxirane to produce highly functionalized, optically pure molecules. The presence of two vinyl groups offers multiple sites for enantioselective reactions, making it a versatile chiral building block.

Future efforts are anticipated to concentrate on the use of chiral Lewis acids to catalyze enantioselective reactions. wikipedia.orgnih.gov Chiral Lewis acids can activate the epoxide ring or the vinyl groups, enabling a range of stereocontrolled transformations. wikipedia.org For instance, chiral metal complexes, such as those involving scandium, copper, or iridium, could be employed to catalyze asymmetric cycloadditions, C-H functionalization, or ring-opening reactions. semanticscholar.org The goal is to achieve high levels of enantioselectivity and diastereoselectivity, providing access to complex molecular architectures from a simple, achiral starting material. nih.govnih.gov

The asymmetric epoxidation of related compounds like symmetric divinyl carbinols has demonstrated that combining an initial asymmetric synthesis with a subsequent kinetic resolution can yield products with exceptional enantiomeric purity. researchgate.net This principle could be extended to reactions of this compound, where a chiral catalyst could selectively react with one enantiomer of a racemic mixture, or desymmetrize the meso-starting material, to afford highly enantioenriched products. nih.govresearchgate.net

Table 1: Potential Asymmetric Transformations using this compound

| Reaction Type | Potential Chiral Catalyst System | Expected Product Class | Potential Application |

|---|---|---|---|

| [4+2] Cycloaddition | Chiral Lewis Acid (e.g., Sc(OTf)₃-PyBox) | Chiral Cyclohexene Oxides | Synthesis of complex natural products |

| Nucleophilic Ring-Opening | Chiral Brønsted Acid / Phase-Transfer Catalyst | Enantiopure 1,2-Diols and Amino Alcohols | Pharmaceutical intermediates |

| Palladium-Catalyzed [3+2] Cycloaddition | Pd(0) with Chiral Ligand (e.g., Trost Ligand) | Chiral Cyclopentane Derivatives | Fine chemical synthesis |

These prospective studies aim to establish this compound as a staple chiral synthon in the toolbox of synthetic organic chemists.

Exploration of Photochemical Reactivity Modes

The photochemical behavior of this compound remains a largely unexplored frontier. The conjugated divinyl system suggests a rich and complex photochemistry that could be harnessed for synthetic purposes. Future research is expected to investigate various photoinduced transformations, including cycloadditions and rearrangements, to access novel molecular scaffolds. iupac.org

One promising avenue is the exploration of [2+2] photocycloaddition reactions, also known as the Paterno-Büchi reaction, between one of the vinyl groups and a suitable reaction partner. mdpi.com Such reactions could lead to the formation of strained, polycyclic systems that would be difficult to access through traditional thermal methods. Similarly, intramolecular [2+2] photocycloaddition between the two vinyl groups could potentially yield bicyclic oxirane systems.

Furthermore, photoinduced rearrangements of the divinyloxirane skeleton could provide access to unusual ring systems. beilstein-journals.org Analogous to the photochemical transformations of divinyl arenes, irradiation of this compound could trigger electrocyclic reactions or sigmatropic rearrangements, leading to the formation of carbocyclic or heterocyclic products with unique stereochemistry. iupac.org The specific outcomes of these reactions would depend on factors such as the wavelength of light used, the presence of photosensitizers, and the solvent.

Table 2: Hypothetical Photochemical Reactions of this compound

| Reaction Type | Conditions | Potential Product |

|---|---|---|

| Intramolecular [2+2] Cycloaddition | UV Irradiation (Direct or Sensitized) | Bicyclo[2.1.0]pentane-exo-oxide |

| Intermolecular [2+2] Cycloaddition with Alkene | UV Irradiation, Acetone Sensitizer | Cyclobutane-fused Oxirane |

| Electrocyclic Ring Opening/Closing | UV Irradiation | Dihydrooxepine |

Investigating these photochemical pathways could unlock new synthetic strategies and provide deeper insights into the excited-state chemistry of strained ring systems.

Integration of this compound Chemistry with Flow Chemistry and Sustainable Synthesis Methodologies

The integration of modern process technologies, such as flow chemistry, with the synthesis and application of this compound is a key area for future development. Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. nih.govpharmasalmanac.com For reactions involving reactive intermediates or highly exothermic processes, which are common in epoxide chemistry, flow reactors provide superior heat and mass transfer, leading to higher yields and selectivities. unimi.itacs.org

Future research will likely focus on developing continuous-flow processes for the synthesis of this compound itself, as well as for its subsequent transformations. For example, the ring-opening of the epoxide with various nucleophiles could be performed efficiently and safely in a microreactor, allowing for precise control over reaction time and temperature. unimi.it This approach would also facilitate the synthesis of libraries of compounds for applications in drug discovery and materials science.

In addition to flow chemistry, there is a growing emphasis on developing sustainable synthesis methodologies. This includes the use of greener solvents, renewable starting materials, and catalytic systems that minimize waste. Research in this area could focus on developing biocatalytic methods for the enantioselective transformation of this compound or utilizing solvent-free reaction conditions to reduce environmental impact.

Discovery of Unprecedented Reaction Pathways and Mechanistic Insights

The unique combination of a strained epoxide ring and two adjacent vinyl groups in this compound suggests the potential for unprecedented reaction pathways that deviate from the well-known reactivity of simple epoxides. Future research will aim to uncover these novel transformations and gain a deeper mechanistic understanding of the factors that govern the molecule's reactivity.

One area of exploration involves transition-metal-catalyzed reactions where the divinyloxirane can act as a versatile building block in cycloaddition reactions. For example, catalyst-controlled [3+2] or formal [5+3] cycloadditions could lead to the formation of complex heterocyclic systems. researchgate.net The regioselectivity and stereoselectivity of these reactions could be fine-tuned by the choice of metal catalyst and ligands.

Detailed mechanistic studies, combining experimental techniques with computational modeling, will be crucial for understanding the intricate reaction pathways of this compound. researchgate.netnih.gov Computational approaches like Density Functional Theory (DFT) can provide valuable insights into transition state geometries and activation energies, helping to rationalize observed reactivity and predict new reaction outcomes. mdpi.com For instance, understanding the mechanism of Lewis acid-mediated ring-opening can help in designing more efficient and selective catalysts for the synthesis of valuable carbocyclic products. organic-chemistry.orgmdpi.com The discovery of unique reactivity, such as formal [2+2] cycloadditions observed in other strained ring systems, could open up entirely new avenues for the application of this versatile molecule. beilstein-journals.org

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of trans-2,3-Divinyloxirane?

Use a Box-Behnken design combined with Response Surface Methodology (RSM) to systematically evaluate critical reaction parameters (e.g., temperature, reaction time, catalyst loading). This allows efficient exploration of interactions between variables and identification of optimal conditions while minimizing experimental runs. Central composite designs with replication at the center point enhance statistical reliability .

Q. How should researchers handle discrepancies between computational predictions and experimental spectroscopic data for this compound?

Address contradictions by:

- Validating computational methods (e.g., DFT or post-Hartree-Fock approaches) using benchmark systems like trans-2,3-dideuterooxirane .

- Incorporating anharmonic corrections in vibrational frequency calculations to improve IR spectral alignment .

- Cross-referencing with high-resolution experimental spectra (gas-phase or matrix-isolation) to resolve ambiguities in peak assignments.

Q. What are the best practices for storing and handling this compound to ensure stability?

Store the compound at 0–6°C in inert, airtight containers to prevent polymerization or oxidation. Use analytical-grade solvents (e.g., cyclohexane) for dilution, and confirm compliance with chemical safety regulations (e.g., "First-Class Specified Chemical Substances" protocols) to avoid degradation .

Advanced Research Questions

Q. How can chiral properties of this compound be systematically studied for applications in asymmetric catalysis?

Employ chiroptical spectroscopy (e.g., vibrational circular dichroism (VCD) or optical rotatory dispersion (ORD)) to probe stereochemical features. Compare experimental results with ab initio calculations using polarizable continuum models (PCMs) to account for solvent effects. For example, methyloxirane (MeOx) studies demonstrate how substituent electronic effects influence optical rotation .

Q. What statistical frameworks are effective for resolving contradictions in kinetic or thermodynamic data for this compound reactions?

Apply multivariate analysis (e.g., principal component analysis) to disentangle confounding variables. Pair this with error-weighted regression models to prioritize high-confidence datasets. For process optimization, use Bayesian inference to update prior assumptions iteratively as new experimental or computational data emerge .

Q. How can this compound serve as a model system for studying non-covalent interactions in strained cyclic ethers?

Design substituent perturbation studies (e.g., replacing vinyl groups with electron-withdrawing/donating moieties) to quantify hyperconjugative or steric effects. Use NMR spin-spin coupling constants and X-ray charge density analysis to map electronic delocalization. Reference analogous studies on trans-2,3-dimethyloxirane (Me₂Ox) for methodological guidance .

Methodological Guidance

Q. What analytical techniques are most robust for characterizing this compound in complex mixtures?

Combine GC-MS with isotopic labeling (e.g., deuterated internal standards) to enhance sensitivity. For structural elucidation, use cryogenic rotational spectroscopy to resolve conformational isomers, as demonstrated in studies of substituted oxiranes .

Q. How should researchers prioritize data gaps when assessing the environmental or toxicological profile of this compound?

Follow frameworks from agencies like ATSDR/NTP/EPA to identify critical data needs (e.g., bioaccumulation potential, metabolic pathways). Prioritize studies that reduce uncertainties in human health risk assessments, such as in vitro toxicity assays paired with QSAR modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.